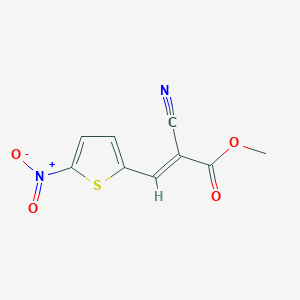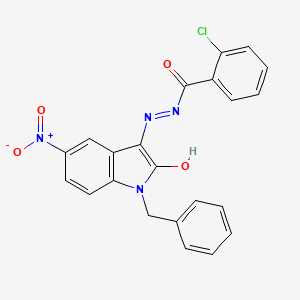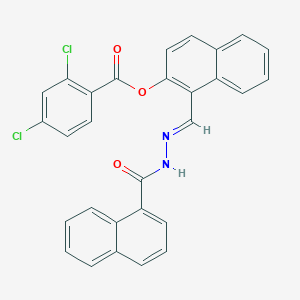
methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, a nitro group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophilic reagents such as bromine or sulfuric acid.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The cyano group can also participate in nucleophilic addition reactions, potentially modifying biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2E)-2-cyano-3-(5-nitro-2-furyl)-2-propenoate
- Methyl (2E)-2-cyano-3-(5-nitro-2-pyridyl)-2-propenoate
- Methyl (2E)-2-cyano-3-(5-nitro-2-phenyl)-2-propenoate
Uniqueness
Methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that contain different aromatic rings, such as furan, pyridine, or phenyl groups. The thiophene ring can influence the compound’s reactivity and its interactions with biological targets .
Propiedades
Fórmula molecular |
C9H6N2O4S |
|---|---|
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
methyl (E)-2-cyano-3-(5-nitrothiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H6N2O4S/c1-15-9(12)6(5-10)4-7-2-3-8(16-7)11(13)14/h2-4H,1H3/b6-4+ |
Clave InChI |
ALYLIEMYAOKHTD-GQCTYLIASA-N |
SMILES isomérico |
COC(=O)/C(=C/C1=CC=C(S1)[N+](=O)[O-])/C#N |
SMILES canónico |
COC(=O)C(=CC1=CC=C(S1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12015824.png)

![N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015835.png)
![(5E)-5-(2H-chromen-3-ylmethylene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015840.png)
![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12015846.png)
![2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B12015854.png)

![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015860.png)


![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12015895.png)
![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015901.png)
![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)
![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015921.png)
